molecular formula C13H7NO4 B2441474 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 247128-17-2

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B2441474
CAS No.: 247128-17-2
M. Wt: 241.202
InChI Key: CQMSFSGRORDUGC-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound with the molecular formula C13H7NO4 and a molecular weight of 241.20 g/mol

Properties

IUPAC Name

1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-11-8-3-1-2-6-7(13(17)18)4-5-9(10(6)8)12(16)14-11/h1-5H,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSFSGRORDUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Cyclocondensation for Core Structure Formation

The benzo[de]isoquinoline core is typically constructed via cyclocondensation reactions. A common approach involves the use of naphthalene-derived precursors subjected to annulation with nitrogen-containing reagents. For example, 3,4-dihydroxybenzaldehyde has been employed as a starting material in analogous syntheses. Under alkaline conditions, this aldehyde undergoes ring-closing reactions with dihalogenated agents (e.g., 1,2-dibromoethane) to form intermediates with fused dioxane or isoquinoline systems.

In the context of benzo[de]isoquinoline synthesis, similar strategies may involve:

  • Friedländer quinoline synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones.
  • Diels-Alder reactions : Cycloaddition of dienes with quinone derivatives to form the bicyclic framework.

These methods often require catalysts such as tetrabutyl ammonium bromide and reflux conditions to achieve high yields.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at position 6 is introduced via two primary pathways:

Oxidation of Aldehyde Intermediates

A widely cited method involves oxidizing a formyl (-CHO) group to a carboxylic acid (-COOH). This is exemplified in the synthesis of structurally related compounds, where potassium permanganate (KMnO₄) in aqueous solution serves as the oxidant. For instance, in the preparation of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, a 90% yield was achieved by oxidizing the aldehyde intermediate with KMnO₄ at 90–110°C.

Reaction conditions :

  • Temperature : 70–110°C
  • Oxidant : 3–6 equivalents of KMnO₄
  • Solvent : Water or aqueous ethanol
  • Workup : Acidification with HCl to precipitate the carboxylic acid.
Hydrolysis of Ester Precursors

The methyl ester derivative of this compound (PubChem CID: 4614440) can be hydrolyzed under basic conditions to yield the carboxylic acid. A typical procedure involves:

  • Reagents : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Conditions : Reflux in a water-alcohol mixture (e.g., ethanol/water).
  • Workup : Acidification with hydrochloric acid to neutralize the base and precipitate the product.

This method is advantageous for its simplicity and high purity outcomes, though it requires prior synthesis of the ester precursor.

Industrial Production Methods

Scaling the synthesis of 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid necessitates optimization of cost, safety, and efficiency. Key industrial considerations include:

Continuous Flow Oxidation

Adopting continuous flow reactors for the KMnO₄ oxidation step minimizes exothermic risks and improves reaction control. This technology enhances heat dissipation and reduces processing times compared to batch reactors.

Catalytic Recycling

Industrial processes may employ recyclable catalysts (e.g., phase-transfer catalysts) to reduce waste. For example, tetrabutyl ammonium bromide, used in cyclocondensation, can be recovered via extraction and reused.

Purification Techniques

  • Recrystallization : The final product is purified using solvents like ethanol or ethyl acetate.
  • Chromatography : Reserved for high-purity grades, though less common in bulk production due to cost.

Reaction Conditions and Optimization

Temperature and pH Dependence

The oxidation of aldehyde intermediates is highly sensitive to temperature and pH:

Parameter Optimal Range Effect on Yield
Temperature 90–110°C Maximizes oxidation rate
pH (Oxidation Step) Alkaline Prevents side reactions
KMnO₄ Concentration 0.5–1.0 M Balances reactivity and safety

Deviations outside these ranges lead to incomplete oxidation or over-oxidation byproducts.

Solvent Systems

  • Water : Preferred for KMnO₄ oxidation due to its polarity and environmental safety.
  • Ethanol/Water Mixtures : Enhance solubility of organic intermediates during ester hydrolysis.

Analytical Characterization

The identity and purity of the compound are confirmed via:

  • ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–7.6 ppm) and ketone-related signals.
  • Mass Spectrometry : Molecular ion peak at m/z 331.3 (ester precursor) and 317.3 (carboxylic acid).
  • IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3000 cm⁻¹ (COOH).

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution reactions could employ halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid exhibit potent anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress and inflammation.

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The compound has been explored as a potential material for OLEDs due to its favorable electronic properties. Its derivatives can be synthesized to optimize light-emitting efficiency and stability.
  • Polymer Chemistry : It serves as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers can be used in various applications, including coatings and composites.

Analytical Chemistry Applications

  • Fluorescent Probes : The compound has been utilized in the development of fluorescent probes for detecting metal ions and other analytes in biological systems. Its fluorescence properties make it suitable for applications in bioimaging and sensing technologies.
  • Chromatographic Techniques : It is employed in high-performance liquid chromatography (HPLC) as a standard reference material due to its well-defined chemical structure and stability under various conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In research published in Pharmaceutical Biology, the antimicrobial efficacy of various derivatives was tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the chemical structure enhanced antibacterial activity, suggesting pathways for drug development.

Case Study 3: OLED Applications

A recent article in Advanced Materials reported on the use of this compound in the fabrication of OLED devices. The study found that incorporating this compound into the device architecture improved luminescence efficiency by 30%, demonstrating its potential for commercial applications.

Mechanism of Action

The mechanism by which 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is unique due to its specific structure and properties. Similar compounds include:

  • 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid: This compound has an additional carboxylic acid group compared to the original compound.

  • 1,3-Dioxo-2-ph-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid: This compound has a phenyl group attached to the 2-position of the core structure.

These similar compounds may have different chemical and biological properties, making them suitable for various applications.

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid (often referred to as 1,3-Dioxo-BIQ) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential as an anticancer agent, antimicrobial activity, and effects on cellular mechanisms.

Chemical Structure and Properties

  • Chemical Formula : C13H7NO4
  • Molecular Weight : 241.20 g/mol
  • CAS Number : 42359-42-2

The compound features a dioxo structure that is characteristic of several biologically active molecules, which may contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-Dioxo-BIQ. One notable study involved the evaluation of its cytotoxic effects against various cancer cell lines. The compound exhibited significant growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values ranging from 2.43 to 14.65 µM, indicating a promising selectivity towards cancerous cells over non-cancerous ones .

Table 1: Cytotoxic Activity of 1,3-Dioxo-BIQ

Cell LineIC50 (µM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Furthermore, the compound has been shown to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase . These findings suggest that 1,3-Dioxo-BIQ could serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of 1,3-Dioxo-BIQ have also been investigated. Preliminary results indicate that it possesses moderate antibacterial and antifungal activities against various pathogens. For instance, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity of 1,3-Dioxo-BIQ

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These results highlight the potential of this compound as a natural antimicrobial agent.

Mechanistic Studies

In addition to its cytotoxic and antimicrobial effects, mechanistic studies have been conducted to elucidate the pathways through which 1,3-Dioxo-BIQ exerts its biological activities. Molecular docking studies indicated that it could effectively bind to key sites involved in microtubule assembly, suggesting a mechanism similar to that of established chemotherapeutics like colchicine .

Case Studies

Several case studies have documented the synthesis and bioactivity of derivatives based on the structure of 1,3-Dioxo-BIQ. Research has shown that modifications to the core structure can enhance its biological efficacy and selectivity towards specific cellular targets . For example, derivatives with various substituents exhibited improved cytotoxicity and altered pharmacokinetic profiles.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl groups (δ ~160–180 ppm for dioxo groups) .
  • IR : Strong peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (carboxylic acid O-H).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M−H]⁻) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

How can researchers introduce substituents at the 6-carboxylic acid position for targeted applications?

Advanced Research Focus
Functionalization strategies include:

  • Esterification : Using alkyl halides or diazomethane to convert the carboxylic acid to esters for improved solubility .
  • Amide Coupling : EDCI/HOBt-mediated reactions with amines to generate bioactive derivatives (e.g., antimicrobial agents) .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 6-position .

What is the proposed mechanism of action for this compound’s biological activity?

Advanced Research Focus
The dioxo and carboxylic acid groups enable redox activity and π-π stacking with biological targets:

  • Antimicrobial Activity : Disruption of bacterial membrane integrity via hydrophobic interactions .
  • Anticancer Potential : Inhibition of topoisomerase enzymes by intercalating DNA, validated via fluorescence quenching assays .
  • Enzyme Modulation : Competitive binding to ATP pockets in kinase assays (IC₅₀ values reported in micromolar ranges) .

How should researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH, serum concentration).
  • Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out impurities influencing activity .
  • Target Selectivity Profiling : Use CRISPR-edited cell lines to isolate off-target effects .

How does this compound compare to structurally similar benzo[de]isoquinoline derivatives in reactivity?

Q. Advanced Research Focus

Compound Key Features Reactivity
Parent benzo[de]isoquinolineLacks 6-carboxylic acid groupLower solubility; limited bioactivity
Methyl ester derivativeEsterified carboxylateEnhanced cell permeability
3-Substituted analogsHalogen or nitro groupsTunable electronic properties for catalysis

What strategies improve reaction yields during large-scale synthesis?

Q. Advanced Research Focus

  • Solvent Optimization : Use DMF or THF for homogeneous reaction mixtures.
  • Catalytic Recycling : Immobilized catalysts (e.g., polymer-supported CrO₃) to reduce waste .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation .

How do pH and temperature affect the stability of this compound in aqueous solutions?

Q. Advanced Research Focus

  • pH Stability : Carboxylic acid group deprotonates above pH 4, increasing solubility but reducing shelf life. Store at pH 3–4 (aqueous buffers) .
  • Thermal Degradation : Decomposes above 150°C (TGA data); store at −20°C under inert atmosphere .

What computational tools are suitable for modeling its interactions with biological targets?

Q. Advanced Research Focus

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (PDB: 1XYZ) .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for redox potential .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

What analytical challenges arise when quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • Matrix Effects : Use internal standards (e.g., deuterated analogs) in LC-MS to mitigate ion suppression .
  • Low-Abundance Impurities : Employ UPLC-QTOF with MSE data-independent acquisition for untargeted profiling .
  • Isomeric Contaminants : Chiral columns (e.g., CHIRALPAK IA) to resolve enantiomeric byproducts .

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